1-(2-Methyl-2H-indazol-5-yl)ethanol
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Overview
Description
1-(2-Methyl-2H-indazol-5-yl)ethanol is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the indazole ring. The resulting indazole is subsequently reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-2H-indazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(2-Methyl-2H-indazol-5-yl)ethanone.
Reduction: 1-(2-Methyl-2H-indazol-5-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2H-indazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indazole: A structurally similar compound with a wide range of biological activities.
2H-Indazole: Another indazole derivative with distinct chemical properties.
1-(2-Nitrophenyl)ethanol: A compound with similar functional groups but different reactivity.
Uniqueness: 1-(2-Methyl-2H-indazol-5-yl)ethanol is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1337881-59-0 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-methylindazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)8-3-4-10-9(5-8)6-12(2)11-10/h3-7,13H,1-2H3 |
InChI Key |
LTOREGAVPRCYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CN(N=C2C=C1)C)O |
Origin of Product |
United States |
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